6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid
CAS No.: 1211536-28-5
Cat. No.: VC4668468
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211536-28-5 |
---|---|
Molecular Formula | C9H6N2O2S |
Molecular Weight | 206.22 |
IUPAC Name | 6-(1,3-thiazol-4-yl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)6-1-2-7(10-3-6)8-4-14-5-11-8/h1-5H,(H,12,13) |
Standard InChI Key | HSFWKCAGVQFRDW-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C(=O)O)C2=CSC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a thiazole moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the compound’s electronic diversity and binding affinity toward biological targets . The molecular weight is 209.23 g/mol, with a density of 1.45 g/cm³ .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
IUPAC Name | 6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid | |
Synonyms | 2-(Pyridin-3-yl)thiazole-4-carboxylic acid | |
CAS Number | 39067-29-3 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the pyridine ( ppm) and thiazole ( ppm) protons. Mass spectrometry (MS) reveals a molecular ion peak at m/z 209.08 (M+H) .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized via cyclocondensation of ethyl-2-(pyridin-3-yl)thiazole-4-carboxylate with potassium hydroxide (KOH) in a tetrahydrofuran (THF)/methanol solvent system, yielding 80% pure product . Alternative methods employ coupling agents like pivaloyl chloride in dichloromethane (DCM) to form amide derivatives .
Table 2: Representative Synthetic Procedures
Reaction Mechanism Insights
The thiazole ring forms via Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-haloketones. The pyridine-carboxylic acid group is introduced through hydrolysis of ester intermediates under basic conditions.
Pharmacological Activities
Anticancer Activity
6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid derivatives exhibit cytotoxicity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 3.29–10 µg/mL . Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation .
Table 3: Cytotoxicity Profile
Cell Line | IC₅₀ (µg/mL) | Target Pathway |
---|---|---|
HCT116 (Colon) | 3.29 | Topoisomerase II |
MCF-7 (Breast) | 10.0 | Caspase-3 Activation |
Applications in Medicinal Chemistry
Kinase Inhibitor Design
The compound serves as a scaffold for receptor tyrosine kinase (RTK) inhibitors. Substitution at the thiazole 2-position with urea groups enhances binding to ATP pockets, as seen in derivatives with IC₅₀ values of 0.74 µM against VEGFR-2 .
Antibacterial Drug Development
Structural analogs with sulfonamide groups show improved pharmacokinetic profiles, including oral bioavailability (>60%) and plasma half-life (t₁/₂ = 4.2 h) .
Future Perspectives
Further research should explore structure-activity relationships (SAR) by modifying the pyridine and thiazole substituents. Computational modeling (e.g., molecular docking) could identify novel targets, while in vivo toxicity studies are needed to advance clinical translation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume